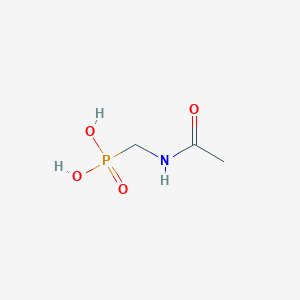
乙酰胺甲基膦酸
概述
描述
N-ACETYLAMINOMETHYLPHOSPHONATE is an organophosphorus compound characterized by the presence of an acetylamino group attached to a methylphosphonic acid moiety. This compound is of interest due to its structural similarity to amino acids, where the carboxylic group is replaced by a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable in various fields such as medicinal chemistry, agriculture, and materials science .
科学研究应用
N-ACETYLAMINOMETHYLPHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organophosphorus compounds.
Biology: Employed in the development of enzyme inhibitors and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of immobilized metal affinity chromatography columns and as a component in hybrid silica monoliths
作用机制
Target of Action
Acetamidomethylphosphonic acid, also known as ((Acetylamino)methyl)phosphonic acid or N-Acetylaminomethylphosphoric Acid, is a member of the class of acetamides The primary targets of this compound are currently not well-defined in the literature
Mode of Action
It is known that the compound is obtained by the formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function. More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
It is known that the compound is synthesized through the reaction of n-alkoxymethylacetamides with trialkyl phosphites in the presence of acetic acid This suggests that it may be involved in the metabolism of phosphites and acetamides
Pharmacokinetics
It is known that the compound is a member of the class of acetamides , suggesting that it may share similar ADME properties with other compounds in this class.
Result of Action
Given that it is a member of the class of acetamides , it may share similar effects with other compounds in this class.
准备方法
Synthetic Routes and Reaction Conditions
N-ACETYLAMINOMETHYLPHOSPHONATE can be synthesized through the reaction of (aminomethyl)phosphonic acid with acetic anhydride. The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions . Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of ((acetylamino)methyl)phosphonic acid often employs the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis. This method is favored due to its high yields, mild conditions, and chemoselectivity . Additionally, the dealkylation of dialkyl phosphonates under acidic conditions (e.g., concentrated HCl) is also a common industrial approach .
化学反应分析
Types of Reactions
N-ACETYLAMINOMETHYLPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Phosphonate esters.
相似化合物的比较
Similar Compounds
(Aminomethyl)phosphonic acid: A precursor to ((acetylamino)methyl)phosphonic acid, used in similar applications.
Phosphonic acid: A simpler analog with a wide range of applications in chemistry and biology.
Phosphinic acid: Another related compound with distinct chemical properties and applications
Uniqueness
N-ACETYLAMINOMETHYLPHOSPHONATE is unique due to its acetylamino group, which imparts additional reactivity and specificity in biological systems. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and therapeutic agents .
属性
IUPAC Name |
acetamidomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNUAHPLMXZWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074736 | |
| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57637-97-5 | |
| Record name | P-[(Acetylamino)methyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57637-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Acetylamino)methyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057637975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-[(acetylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((ACETYLAMINO)METHYL)PHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5QHK899XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)



![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)




